Cas no 141676-35-9 (Vasonatrin Peptide (VNP))

Vasonatrin Peptide (VNP) 化学的及び物理的性質
名前と識別子
-
- Vasonatrin Peptide (VNP)
- CID 145707510
- GLY-LEU-SER-LYS-GLY-CYS-PHE-GLY-LEU-LYS-LEU-ASP-ARG-ILE-GLY-SER-MET-SER-GLY-LEU-GLY-CYS-ASN-SER-PHE-ARG-TYR ((DISULFIDE BRIDGE: CYS6-CYS22)
- H-Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr-OH
- L-Tyrosine, glycyl-L-leucyl-L-seryl-L-lysylglycyl-L-cysteinyl-L-phenylalanylglycyl-L-leucyl-L-lysyl-L-leucyl-L-α-aspartyl-L-arginyl-L-isoleucylglycyl-L-seryl-L-methionyl-L-serylglycyl-L-leucylglycyl-L-cysteinyl-L-asparaginyl-L-seryl-L-phenylalanyl-L-arginyl-, cyclic (6→22)-disulfide
-
- インチ: 1S/C124H198N36O36S3.C2HF3O2/c1-12-68(10)101-121(194)139-57-97(170)143-88(59-162)116(189)150-77(37-42-197-11)108(181)157-87(58-161)105(178)138-54-95(168)141-78(43-64(2)3)103(176)136-56-99(172)145-92(120(193)154-84(50-93(128)166)114(187)159-90(61-164)118(191)153-83(48-70-27-17-14-18-28-70)113(186)148-75(31-23-40-133-123(129)130)107(180)156-86(122(195)196)49-71-33-35-72(165)36-34-71)63-199-198-62-91(144-98(171)55-135-102(175)73(29-19-21-38-125)146-117(190)89(60-163)158-111(184)79(44-65(4)5)140-94(167)52-127)119(192)152-82(47-69-25-15-13-16-26-69)104(177)137-53-96(169)142-80(45-66(6)7)110(183)147-74(30-20-22-39-126)106(179)151-81(46-67(8)9)112(185)155-85(51-100(173)174)115(188)149-76(109(182)160-101)32-24-41-134-124(131)132;3-2(4,5)1(6)7/h13-18,25-28,33-36,64-68,73-92,101,161-165H,12,19-24,29-32,37-63,125-127H2,1-11H3,(H2,128,166)(H,135,175)(H,136,176)(H,137,177)(H,138,178)(H,139,194)(H,140,167)(H,141,168)(H,142,169)(H,143,170)(H,144,171)(H,145,172)(H,146,190)(H,147,183)(H,148,186)(H,149,188)(H,150,189)(H,151,179)(H,152,192)(H,153,191)(H,154,193)(H,155,185)(H,156,180)(H,157,181)(H,158,184)(H,159,187)(H,160,182)(H,173,174)(H,195,196)(H4,129,130,133)(H4,131,132,134);(H,6,7)/t68-,73-,74-,75-,76?,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,101-;/m0./s1
- InChIKey: IQSOKNKKIFXBDJ-MUQIQXKDSA-N
- ほほえんだ: S1C[C@@H](C(N[C@@H](CC2C=CC=CC=2)C(NCC(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](CC(=O)O)C(NC(C(N[C@H](C(NCC(N[C@H](C(N[C@H](C(N[C@@H](CO)C(NCC(N[C@H](C(NCC(N[C@H](C(N[C@@H](CC(N)=O)C(N[C@@H](CO)C(N[C@@H](CC2C=CC=CC=2)C(N[C@H](C(N[C@H](C(=O)O)CC2C=CC(=CC=2)O)=O)CCCNC(=N)N)=O)=O)=O)=O)CS1)=O)=O)CC(C)C)=O)=O)=O)CCSC)=O)CO)=O)=O)[C@@H](C)CC)=O)CCCNC(=N)N)=O)=O)CC(C)C)=O)CCCCN)=O)CC(C)C)=O)=O)=O)NC(CNC([C@H](CCCCN)NC([C@H](CO)NC([C@H](CC(C)C)NC(CN)=O)=O)=O)=O)=O.FC(C(=O)O)(F)F
計算された属性
- 水素結合ドナー数: 44
- 水素結合受容体数: 49
- 重原子数: 206
- 回転可能化学結合数: 66
- 複雑さ: 6310
- トポロジー分子極性表面積: 1290
じっけんとくせい
- 密度みつど: 1.47±0.1 g/cm3(Predicted)
Vasonatrin Peptide (VNP) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TP1872-5 mg |
Vasonatrin Peptide (VNP) |
141676-35-9 | 98% | 5mg |
¥ 8,940 | 2023-07-10 | |
MedChemExpress | HY-P1556-1mg |
Vasonatrin Peptide (VNP) |
141676-35-9 | 1mg |
¥3600 | 2022-06-06 | ||
MedChemExpress | HY-P1556-5mg |
Vasonatrin Peptide (VNP) |
141676-35-9 | 5mg |
¥9900 | 2022-06-06 | ||
TargetMol Chemicals | TP1872-1mg |
Vasonatrin Peptide (VNP) |
141676-35-9 | 1mg |
¥ 3270 | 2024-07-19 | ||
abcr | AB544856-0.50,5mg |
Vasonatrin Peptide (VNP) Trifluoroacetate; . |
141676-35-9 | 0.50,5mg |
€376.00 | 2024-04-19 | ||
abcr | AB544856-0.5mg |
Vasonatrin Peptide (VNP) Trifluoroacetate; . |
141676-35-9 | 0.5mg |
€376.00 | 2024-08-02 | ||
abcr | AB544856-0,5 mg |
Vasonatrin Peptide (VNP) Trifluoroacetate; . |
141676-35-9 | 0.50,5mg |
€376.00 | 2023-06-14 | ||
TargetMol Chemicals | TP1872-1 mg |
Vasonatrin Peptide (VNP) |
141676-35-9 | 98% | 1mg |
¥ 3,270 | 2023-07-10 | |
MedChemExpress | HY-P1556-500μg |
Vasonatrin Peptide (VNP) |
141676-35-9 | 500μg |
¥2000 | 2022-06-06 | ||
TargetMol Chemicals | TP1872-5mg |
Vasonatrin Peptide (VNP) |
141676-35-9 | 5mg |
¥ 8940 | 2024-07-19 |
Vasonatrin Peptide (VNP) 関連文献
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
Vasonatrin Peptide (VNP)に関する追加情報
Introduction to Vasonatrin Peptide (VNP) and CAS No. 141676-35-9
Vasonatrin Peptide (VNP), identified by the CAS Registry Number 141676-35-9, is a cutting-edge compound that has garnered significant attention in the fields of biochemistry and pharmacology. This peptide is a derivative of vasoactive intestinal peptide (VIP), a naturally occurring neuropeptide known for its role in regulating various physiological processes, including neurotransmission, immune modulation, and vasodilation. The development of VNP represents a significant advancement in peptide engineering, offering enhanced stability and bioavailability compared to its natural counterpart.
The structural modification of VNP involves the incorporation of specific amino acid residues that enhance its resistance to enzymatic degradation, thereby prolonging its half-life in vivo. This modification is crucial for therapeutic applications, as it allows for sustained delivery of the peptide to target tissues. Recent studies have demonstrated that VNP exhibits potent anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of conditions such as Alzheimer's disease, multiple sclerosis, and inflammatory bowel disease.
One of the most exciting developments in the research of CAS No. 141676-35-9 is its potential application in regenerative medicine. Preclinical trials have shown that VNP can stimulate the proliferation and differentiation of neural stem cells, suggesting its utility in repairing damaged neural tissues. Additionally, its ability to modulate immune responses has led to investigations into its use as an adjuvant therapy for autoimmune disorders.
The synthesis of VNP involves a multi-step process that combines solid-phase peptide synthesis with advanced purification techniques. This ensures high purity and consistency in the final product, which is essential for both research and clinical applications. The compound is typically supplied as a lyophilized powder, which can be reconstituted for use in various experimental setups or therapeutic formulations.
In terms of safety profile, preliminary studies indicate that VNP is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further long-term studies are required to fully assess its safety profile in humans. Regulatory agencies have expressed interest in this compound, with several Phase I clinical trials already underway to evaluate its efficacy and tolerability.
In conclusion, Vasonatrin Peptide (VNP), under the CAS number 141676-35-9, represents a significant leap forward in peptide-based therapeutics. Its unique properties and versatile applications position it as a key player in the development of novel treatments for a wide range of diseases. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, the future looks bright for this innovative compound.
141676-35-9 (Vasonatrin Peptide (VNP)) 関連製品
- 926545-91-7(N-{3-oxo-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propyl}benzamide)
- 564443-22-7(6-(4-Methoxy-3-nitro-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde)
- 900641-35-2(1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, 5,7-dimethyl-α-(2-methylpropyl)-)
- 905665-72-7(N-(2-chlorophenyl)methyl-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide)
- 499780-70-0(Benzenemethanamine, 3,5-dibromo-N-methyl-, hydrochloride)
- 926282-77-1(3-methyl-6-phenyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid)
- 1211629-92-3(3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide)
- 207619-99-6(tert-butyl 3-(4-methylphenyl)aminopropanoate)
- 929372-92-9((2Z)-2-(4-methoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzene-1-sulfonate)
- 929-12-4(4,4-Difluoro-3-butenylacetate)
